Clj7R7F6W2

Description

Properties

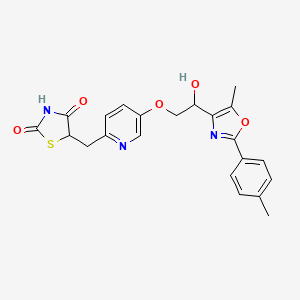

CAS No. |

243147-25-3 |

|---|---|

Molecular Formula |

C22H21N3O5S |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

5-[[5-[2-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethoxy]pyridin-2-yl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C22H21N3O5S/c1-12-3-5-14(6-4-12)21-24-19(13(2)30-21)17(26)11-29-16-8-7-15(23-10-16)9-18-20(27)25-22(28)31-18/h3-8,10,17-18,26H,9,11H2,1-2H3,(H,25,27,28) |

InChI Key |

DIRLMEMGWIWYGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)C(COC3=CN=C(C=C3)CC4C(=O)NC(=O)S4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Clj7R7F6W2 involves a series of synthetic steps that include the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

Clj7R7F6W2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

Clj7R7F6W2 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It serves as a probe for studying biological processes and as a tool for investigating cellular mechanisms.

Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

Industry: It is used in the development of new materials and as an additive in various industrial processes .

Mechanism of Action

The mechanism of action of Clj7R7F6W2 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins, modulating their activity, and influencing downstream signaling pathways. This can lead to various cellular responses, including changes in gene expression, protein activity, and cellular behavior .

Comparison with Similar Compounds

Clj7R7F6W2 can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:

NIP-221: Similar in structure but with different functional groups, leading to variations in reactivity and applications.

NIP-223: Shares some structural features but differs in its mechanism of action and biological effects.

NIP-224: Has a similar core structure but distinct substituents, resulting in unique chemical and biological properties .

Biological Activity

Clj7R7F6W2 is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and enzyme inhibitory properties.

Antioxidant Activity

Antioxidant activity is a critical aspect of this compound, as it can neutralize free radicals and reduce oxidative stress. The following methods were employed to evaluate its antioxidant potential:

- DPPH Radical Scavenging Activity : The DPPH method was used to assess the free radical scavenging ability of different extracts of this compound. The results indicated that the Soxhlet methanol extract exhibited the strongest activity with an IC50 value of 0.11 mg/mL, followed closely by the maceration methanol extract (IC50: 0.115 mg/mL). In contrast, the chloroform extract showed the weakest activity .

- ABTS Radical Cation Scavenging : The same extracts were evaluated for ABTS radical cation scavenging activity, where Soxhlet methanol and maceration methanol extracts again demonstrated superior performance, significantly higher than other extracts .

- Ferric Reducing Activity : The ferric reducing power was also assessed, revealing that both Soxhlet and maceration methanol extracts had strong reducing capabilities (14.46 mM Fe²⁺/mg extract and 12.38 mM Fe²⁺/mg extract, respectively) .

Enzyme Inhibition

The inhibitory effects of this compound on various enzymes were investigated, highlighting its potential therapeutic applications:

- Cholinesterase Inhibition : Using Ellman's method, the anticholinesterase activity was evaluated. The results indicated significant inhibition of acetylcholinesterase (AChE), suggesting potential benefits in treating neurodegenerative diseases such as Alzheimer's .

- Urease Inhibition : Urease inhibitory activity was assessed by measuring the absorbance after incubation with urease enzyme and urea. This property is particularly relevant for managing conditions like urease-related infections .

Antimicrobial Activity

The antimicrobial properties of this compound were also examined against various pathogens:

- Different extracts were tested for their effectiveness against bacteria and fungi. The results showed varying degrees of antimicrobial activity, indicating that certain extracts possess significant potential as natural antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- A study conducted by Tatlı et al. (2009) reported that the methanol extract exhibited moderate scavenging activities against superoxide anion and hydrogen peroxide in addition to DPPH .

- Albayrak et al. (2010) found that the Soxhlet method yielded a high phenolic content (87.36 mg GAE/g extract), correlating with its strong antioxidant activity .

Summary Table of Biological Activities

| Activity Type | Method Used | Extract Type | IC50 Value (mg/mL) |

|---|---|---|---|

| DPPH Radical Scavenging | DPPH Method | Soxhlet Methanol | 0.11 |

| Maceration Methanol | 0.115 | ||

| ABTS Radical Scavenging | ABTS Method | Soxhlet Methanol | Strongest |

| Maceration Methanol | Strong | ||

| Ferric Reducing Activity | Ferric Reducing Power Assay | Soxhlet Methanol | 14.46 mM Fe²⁺/mg extract |

| Maceration Methanol | 12.38 mM Fe²⁺/mg extract | ||

| Cholinesterase Inhibition | Ellman's Method | Various Extracts | Significant inhibition |

| Urease Inhibition | Urease Inhibition Assay | Various Extracts | Significant inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.